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Compound of Interest

4-(1-Butoxy-2-
Compound Name:
methylpropyl)morpholine

CAS No.: 100387-29-9

Cat. No.: B14078167

Get Quote

Executive Summary

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(1-
Butoxy-2-methylpropyl)morpholine, a hemiaminal ether derivative. This compound
represents a class of N,O-acetals formed via the condensation of a secondary amine
(morpholine), an aldehyde (isobutyraldehyde), and an alcohol (n-butanol).

In drug development and industrial synthesis, this molecule often appears as a latent aldehyde
source, a moisture scavenger, or a specific reaction intermediate. Accurate identification
requires distinguishing it from its hydrolysis products. This guide details the specific NMR, IR,
and MS signatures required for positive identification and purity assessment.

Structural Origin & Synthesis Pathway

Understanding the synthesis is critical for interpreting spectral impurities. The molecule is
formed through a reversible condensation reaction. In the presence of water or acid, the
equilibrium shifts back to the starting materials.
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Reaction Mechanism

The formation proceeds through an iminium ion intermediate, which is subsequently trapped by

the alcohol nucleophile.

Morpholine

+ Isobutyraldehyde \
Enamine / Iminium lon Nucleophilic Attack _ | 4-(1-Butoxy-2-methylpropyl)morpholine
> (Transient) o (Hemiaminal Ether)

+n-Butanol [

Click to download full resolution via product page

Figure 1: Condensation pathway forming the N,O-acetal core. Note the reversibility, which
impacts sample handling for NMR.

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure contains a chiral center at the hemiaminal carbon, rendering the morpholine ring
protons diastereotopic (magnetically non-equivalent), though rapid ring inversion often
averages these signals at room temperature.

1H NMR (Proton) — 400 MHz, CDCls

The diagnostic signal is the methine proton (H-c) at the hemiaminal center.
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Terminal methyl
Butyl-CHs 0.88-0.92 Triplet (t) 3H of the butyl
chain.

13C NMR (Carbon) — 100 MHz, CDCls

The hemiaminal carbon is the most deshielded aliphatic signal, appearing in a unique region
between ethers and acetals.

e Hemiaminal (N-C-0):92.0 — 96.0 ppm. (Key confirmation of the N-C-O linkage).
e Morpholine (C-O): 67.0 ppm.

e Butyl (C-O): 68.5 ppm.

e Morpholine (C-N): 50.5 ppm.

e Isopropyl (CH): 30.0 ppm.

Alkyl Chains: 13.0 — 32.0 ppm (multiple peaks).

Mass Spectrometry (MS)

Electron Impact (EI) ionization typically yields a weak or absent molecular ion due to the lability
of the hemiaminal ether bond. Identification relies on characteristic

-cleavage fragments.

Molecular lon: m/z 215 (C12H25NO2)
Fragmentation Pathway: The primary fragmentation is driven by the stability of the iminium ion.
o Loss of Isopropyl Radical (

-cleavage):

o (isopropyl)

m/z 172.
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o Structure:
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m/z 142.
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Figure 2: Primary fragmentation pathways in EI-MS. The formation of the iminium ion (m/z 142)
is energetically favorable.

Infrared Spectroscopy (IR)

IR is useful for establishing the absence of starting materials (specifically the N-H of morpholine
and the C=0 of isobutyraldehyde).

e C-O-C Stretch: 1080 — 1150 cm~1 (Strong, broad ether band).
e C-H Stretch: 2800 — 2960 cm~1 (Aliphatic).
e Absence of:

o 3300 cm~! (Broad O-H from butanol or water).

o 1720 cm~1 (Strong C=0 from isobutyraldehyde).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b14078167/docs?utm_src=pdf-body-img#technical-guide-spectral-characterization-of-4-1-butoxy-2-methylpropyl-morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14078167?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 3300 cm~? (N-H from free morpholine).

Experimental Validation Protocol

To verify the identity of a sample suspected to be CAS 100387-29-9, follow this protocol.

Step 1: Solvent Selection

e Do not use protic solvents (MeOH, H20) or acidic chloroform (CDCIs) without neutralization.
Acid traces catalyze hydrolysis, reverting the compound to aldehyde and amine.

e Recommended: Use Benzene-d6 or CDCIs treated with basic alumina or K2COs.

Step 2: Purity Check (1H NMR)

e Acquire a standard 1H spectrum.
 Integrate the doublet at

3.7 ppm (N-CH-O). Set integral to 1.0.

o Check for aldehyde proton (

9.5-10.0 ppm). Presence indicates hydrolysis.

o Check for free morpholine (triplets at

2.9 and 3.7).

Step 3: Hydrolysis Stress Test (Optional)

To confirm the hemiaminal nature:

e Add 1 drop of D20/DCI to the NMR tube.
o Shake and re-acquire.

» Result: The doublet at

3.7 ppm should disappear, replaced by the aldehyde signal (
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9.6 ppm) and free alcohol/amine signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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